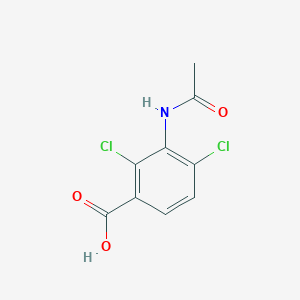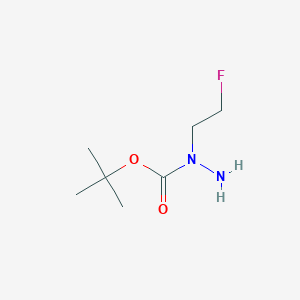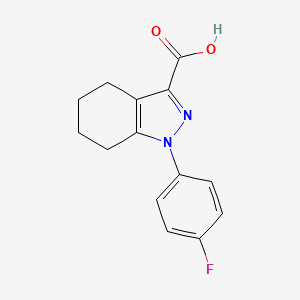![molecular formula C11H16ClN3OS B2632570 2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide CAS No. 2411302-60-6](/img/structure/B2632570.png)
2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide, commonly known as CP-465,022, is a synthetic compound that belongs to the family of thiazole-based molecules. It is a potent and selective antagonist of the orexin-1 receptor, which is a G-protein-coupled receptor that is involved in the regulation of wakefulness and appetite. CP-465,022 has been extensively studied for its potential therapeutic use in the treatment of sleep disorders, obesity, and addiction.
作用機序
CP-465,022 is a selective antagonist of the orexin-1 receptor, which is a G-protein-coupled receptor that is involved in the regulation of wakefulness and appetite. By blocking the activity of this receptor, CP-465,022 decreases wakefulness and increases sleep time. It also decreases food intake and body weight by reducing the activity of the orexin system, which is involved in the regulation of appetite and energy expenditure. Finally, CP-465,022 reduces drug-seeking behavior by blocking the activity of the orexin system, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
CP-465,022 has several biochemical and physiological effects, including:
1. Decreased wakefulness and increased sleep time
2. Decreased food intake and body weight
3. Reduced drug-seeking behavior
実験室実験の利点と制限
One of the main advantages of using CP-465,022 in lab experiments is its high selectivity for the orexin-1 receptor, which allows for the specific targeting of this receptor without affecting other receptors. This makes it a valuable tool for studying the role of the orexin system in various physiological processes. However, one limitation of using CP-465,022 is its relatively short half-life, which requires frequent dosing in animal studies.
将来の方向性
There are several future directions for the study of CP-465,022, including:
1. Further investigation of its potential therapeutic use in the treatment of sleep disorders, obesity, and addiction.
2. Development of more potent and long-lasting orexin-1 receptor antagonists.
3. Investigation of the role of the orexin system in other physiological processes, such as stress and anxiety.
4. Development of orexin-1 receptor agonists for the treatment of narcolepsy and other sleep disorders.
5. Investigation of the potential use of CP-465,022 in combination with other drugs for the treatment of addiction and obesity.
合成法
The synthesis of CP-465,022 involves several chemical reactions, starting from commercially available starting materials. The first step involves the preparation of 2-chloroethylamine hydrochloride, which is then reacted with 2-(2-thiazolyl)ethanol to form 2-(2-thiazolyl)ethylamine. The resulting compound is then reacted with acetic anhydride to form 2-chloro-N-[2-(2-thiazolyl)ethyl]acetamide, which is then reacted with pyrrolidine to form 2-chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide.
科学的研究の応用
CP-465,022 has been extensively studied for its potential therapeutic use in the treatment of sleep disorders, obesity, and addiction. In preclinical studies, CP-465,022 has been shown to decrease wakefulness and increase sleep time in animals. It has also been shown to decrease food intake and body weight in obese animals. In addition, CP-465,022 has been shown to reduce drug-seeking behavior in animals trained to self-administer cocaine or alcohol.
特性
IUPAC Name |
2-chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3OS/c12-7-10(16)13-4-3-9-8-17-11(14-9)15-5-1-2-6-15/h8H,1-7H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSKGMLQESNPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate](/img/structure/B2632489.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2632490.png)

![1-(2-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2632496.png)
![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2632497.png)

![2-Methyl-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B2632500.png)
![methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2632501.png)
![1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2632503.png)
![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2632504.png)


